molecular formula C11H9NO3 B1647500 1-Methoxyisoquinoline-3-carboxylic acid CAS No. 1094553-95-3

1-Methoxyisoquinoline-3-carboxylic acid

Cat. No. B1647500
CAS RN: 1094553-95-3
M. Wt: 203.19 g/mol
InChI Key: NWNVQKMMXJLWEE-UHFFFAOYSA-N
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Description

1-Methoxyisoquinoline-3-carboxylic acid is an organic compound with the chemical formula C11H9NO3 . It has a molecular weight of 203.2 .


Synthesis Analysis

The synthesis of 1-Methoxyisoquinoline-3-carboxylic acid involves the cyclization of the methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate . This gives the corresponding 1-methoxyisoquinoline-3-carboxylic acid ester through loss of water rather than methanol .


Molecular Structure Analysis

The InChI code for 1-Methoxyisoquinoline-3-carboxylic acid is 1S/C11H9NO3/c1-15-10-8-5-3-2-4-7(8)6-9(12-10)11(13)14/h2-6H,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

1-Methoxyisoquinoline-3-carboxylic acid has a density of 1.3±0.1 g/cm3 and a boiling point of 376.3±27.0 °C at 760 mmHg . It is a powder in physical form .

Scientific Research Applications

Pharmacology: Antibacterial Agent

1-Methoxyisoquinoline-3-carboxylic acid has shown promising antibacterial activity, particularly against plant pathogens . It exhibits high inhibition rates against various bacterial strains, making it a potential candidate for developing new bactericides in agricultural settings. Its efficacy is comparable to existing treatments, but with the added benefit of being environmentally sustainable.

Organic Synthesis: Intermediate for Complex Molecules

This compound serves as a versatile intermediate in organic synthesis . It can be used to create a wide range of esters and amides, which are pivotal in the development of novel pharmaceuticals, including protein kinase inhibitors and phosphodiesterase type 5 inhibitors.

Material Science: Surface Modifier

In material science, carboxylic acids like 1-Methoxyisoquinoline-3-carboxylic acid are used to modify the surface properties of nanoparticles . This modification is crucial for promoting dispersion and incorporation into various materials, enhancing their functionality and application scope.

Analytical Chemistry: Chromatography and Spectroscopy

The compound’s unique structure makes it suitable for use in analytical chemistry, particularly in chromatography and mass spectrometry for identifying and quantifying various substances . Its properties allow for precise measurements and analyses, which are essential in quality control and research.

Biochemistry: Study of Bacterial Resistance

Due to its antibacterial properties, 1-Methoxyisoquinoline-3-carboxylic acid is used in biochemistry research to study bacterial resistance mechanisms . Understanding how bacteria interact with this compound can lead to breakthroughs in combating antibiotic resistance.

Industrial Applications: Synthesis of Specialty Chemicals

While specific industrial uses are not detailed in the search results, compounds like 1-Methoxyisoquinoline-3-carboxylic acid often find applications in the synthesis of specialty chemicals used across various industries . These can range from agrochemicals to performance materials, where the compound’s reactivity and stability under different conditions are valuable.

Mechanism of Action

Result of Action

For instance, it has demonstrated significant antibacterial activity against Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), X. oryzae pv. oryzicola (Xoc), X. campestris pv. campestris (Xcc), P. carotovorum subsp. carotovorum (Pcc), and X. fragariae (Xf), with EC50 values ranging from 8.38 to 17.35 μg/mL .

properties

IUPAC Name

1-methoxyisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-8-5-3-2-4-7(8)6-9(12-10)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNVQKMMXJLWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxyisoquinoline-3-carboxylic acid

CAS RN

1094553-95-3
Record name 1-methoxyisoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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